Sodium lithocholate (CAS 13284-86-1) is the sodium salt of lithocholic acid, a highly hydrophobic monohydroxylated secondary bile acid. In industrial and advanced formulation settings, it is primarily procured as a high-efficiency surfactant, permeation enhancer, and supramolecular building block. Because it possesses only a single hydroxyl group at the C3 position, it exhibits an exceptionally low critical micelle concentration (CMC) compared to more common trihydroxy or dihydroxy bile salts [1]. This distinct structural hydrophobicity makes it the exact compound of choice when buyers need to achieve robust micellar solubilization, membrane permeation enhancement, or complex rheological modification at minimal stoichiometric loading.
Generic substitution with more ubiquitous bile salts like sodium cholate (NaC) or sodium deoxycholate (NaDC) frequently fails in advanced formulations due to fundamental differences in hydrophobicity and self-assembly mechanics. NaC and NaDC are significantly more hydrophilic, requiring up to 4 to 8 times higher concentrations to initiate micellization, which can introduce unacceptable osmotic stress or toxicity in sensitive drug delivery systems [1]. Furthermore, while NaC remains in simple solution, sodium lithocholate uniquely self-assembles into rigid organic nanotubes and robust hydrogels under specific conditions, a material property completely lost if substituting with di- or tri-hydroxy analogs [2]. Attempting to bypass the salt form by substituting with free lithocholic acid (LCA) is also practically unviable for aqueous workflows, as the free acid is virtually insoluble in water, completely blocking its processability in standard aqueous micellar formulations [3].
Sodium lithocholate demonstrates a highly efficient self-assembly profile, driven by its rigid, highly hydrophobic steroidal backbone. Quantitative measurements establish its critical micelle concentration (CMC) at approximately 1 mM. In direct comparison, the trihydroxy bile salt sodium cholate requires ~4 mM, and sodium taurocholate requires ~8 mM to achieve micellization [1]. This allows formulators to achieve equivalent or superior solubilization of hydrophobic active pharmaceutical ingredients (APIs) using significantly less excipient mass.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | Sodium lithocholate: ~1 mM |
| Comparator Or Baseline | Sodium cholate (~4 mM) / Sodium taurocholate (~8 mM) |
| Quantified Difference | 4x to 8x lower concentration required for micellization |
| Conditions | Aqueous solution, standard formulation conditions |
Enables buyers to drastically reduce surfactant loading in drug formulations, minimizing excipient-induced toxicity and lowering material costs.
For applications requiring the specific biological or structural properties of the lithocholate core, the choice of salt form is critical for manufacturability. Free lithocholic acid (LCA) is practically insoluble in aqueous media. Conversion to sodium lithocholate yields a compound that, while still the most hydrophobic of the common bile salts, readily dissolves in water to form micellar solutions and can be triggered to form supramolecular hydrogels (e.g., via CO2 bubbling or metal ion addition) [1]. This phase behavior is impossible to replicate with the free acid without the use of harsh organic solvents.
| Evidence Dimension | Aqueous Processability and Gelation |
| Target Compound Data | Sodium lithocholate (Forms aqueous micellar solutions and responsive hydrogels) |
| Comparator Or Baseline | Lithocholic acid (Virtually insoluble; fails to form aqueous micelles) |
| Quantified Difference | Complete transition from aqueous-incompatible solid to processable surfactant/gelator |
| Conditions | Aqueous media, room temperature to physiological conditions |
Strictly necessary for procurement when the manufacturing workflow relies on aqueous-phase solubilization, avoiding the regulatory and safety burdens of organic solvents.
The single hydroxyl group on the steroidal backbone of sodium lithocholate dictates a unique self-assembly pathway that differentiates it from other bile salts. While sodium cholate typically fails to form hydrogels, and sodium deoxycholate forms standard entangled networks, sodium lithocholate self-assembles into highly ordered, single-molecular walled organic nanotubes and helical ribbons under controlled ionic or pH conditions [1]. These structures provide exceptional mechanical stability and unique templating capabilities for advanced materials synthesis that cannot be achieved with more hydrophilic in-class substitutes.
| Evidence Dimension | Supramolecular Morphology |
| Target Compound Data | Sodium lithocholate (Forms highly ordered single-walled nanotubes and helical ribbons) |
| Comparator Or Baseline | Sodium cholate (Fails to form hydrogels/nanotubes) |
| Quantified Difference | Distinct structural phase transition to tubular matrices vs. simple solution |
| Conditions | Aqueous self-assembly with specific counterions or pH adjustments |
Provides materials scientists and engineers with a unique, structurally rigid biological template for synthesizing nanomaterials or formulating sustained-release hydrogels.
Directly downstream of its ~1 mM CMC, sodium lithocholate is the optimal choice for formulating poorly soluble drugs where minimizing the total surfactant concentration is critical to reducing mucosal irritation or systemic toxicity [1].
Leveraging its unique phase behavior and aqueous processability, sodium lithocholate is chosen over free lithocholic acid and sodium cholate for creating responsive, structurally robust hydrogels and organic nanotubes used in tissue engineering, rheology modification, and sustained drug release matrices [2].
Due to its extreme hydrophobicity relative to other bile salts, sodium lithocholate is procured for specialized topical, buccal, or nasal formulations where aggressive but reversible disruption of lipid bilayers is required to enhance the transport of macromolecules at low concentrations [1].